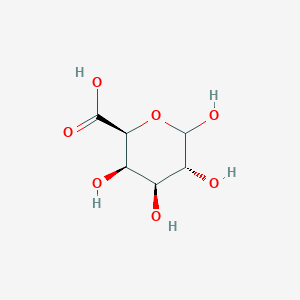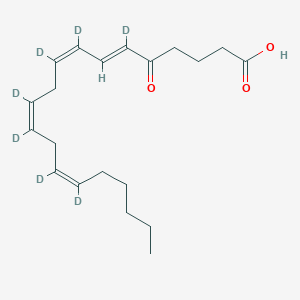
5-Oxo-ETE-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-ETE-d7 is a stable isotope-labeled analog of 5-Oxo-ETE, a potent and selective chemoattractant for eosinophils. It is a bioactive lipid mediator that plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and vascular biology.
科学的研究の応用
1. Role in Inflammatory and Allergic Diseases
5-Oxo-ETE, a potent granulocyte chemoattractant, plays a crucial role in inflammatory and allergic diseases, such as asthma and allergic rhinitis. It induces eosinophil infiltration in human skin and is considered an important proinflammatory mediator. The OXE receptor, which mediates the actions of 5-Oxo-ETE, is a key drug target in these diseases. Novel indole OXE receptor antagonists have been identified as potential therapeutic agents in allergic diseases (Gore et al., 2014).
2. Chemoattractant Properties and Receptor Targeting
5-Oxo-ETE is a chemoattractant for eosinophils, neutrophils, and monocytes, and is involved in various cellular responses such as actin polymerization, calcium mobilization, and integrin expression. Its primary target is the eosinophil, making it a strong chemoattractant for these cells. This property suggests its potential role as a mediator in allergic diseases and as a target for drug development (Powell & Rokach, 2005).
3. Synthesis and Biological Role
The synthesis of 5-Oxo-ETE from 5-HETE by 5-hydroxyeicosanoid dehydrogenase and its regulation by intracellular NADP+ levels highlight its biological significance. Its potent effects on eosinophils, neutrophils, and monocytes, along with its proliferative effects on tumor cells, underscore its role in various diseases, including asthma, allergic diseases, and possibly tumor progression (Powell & Rokach, 2013).
4. Physiological Source and Synthesis Conditions
Human dendritic cells are identified as a significant physiological source of 5-Oxo-ETE, suggesting their regulatory role in inflammatory neutrophil and eosinophil infiltration caused by this acid (Zimpfer et al., 2000).
5. Quantitative Analysis and Mass Spectrometry
The development of a mass spectrometric assay using a deuterium-labeled internal standard for 5-Oxo-ETE allows for its quantitative analysis. This assay aids in understanding its physiological and pathological roles in diseases like asthma (Powell et al., 2001).
6. In Vivo Activity and Inflammatory Mediation
5-Oxo-ETE's ability to induce granulocyte infiltration in human skin upon intradermal administration highlights its potential as an important mediator of inflammation, particularly in asthmatic subjects (Muro et al., 2003).
7. Activation of Human Eosinophils
5-Oxo-ETE is a potent activator of human eosinophils, inducing responses such as L-selectin shedding and actin polymerization. These findings emphasize its role in tissue infiltration of eosinophils and potential regulatory effects (Powell et al., 1999).
8. Chemoattractant for Human Basophils
5-Oxo-ETE is also a potent chemoattractant for human basophils, suggesting its involvement in the regulation of basophil function and potential therapeutic relevance in atopic diseases (Sturm et al., 2005).
9. Development of Receptor Antagonists
The design and synthesis of 5-oxo-ETE receptor antagonists aim to prevent eosinophil migration and reduce asthma symptoms, highlighting the therapeutic applications of targeting this pathway (Gore et al., 2013).
10. Metabolism and Biological Effects on Neutrophils
The metabolism of 5-Oxo-ETE in neutrophils and the comparison of its biologic activities with its metabolites reveal insights into its biological impact and potential as an inflammatory mediator (Powell et al., 1996).
特性
製品名 |
5-Oxo-ETE-d7 |
|---|---|
分子式 |
C20H23D7O3 |
分子量 |
325.5 g/mol |
IUPAC名 |
(6E,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/i6D,7D,9D,10D,12D,13D,16D |
InChIキー |
MEASLHGILYBXFO-BWRCDNCFSA-N |
異性体SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |
SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
正規SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
同義語 |
5-KETE-d7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)
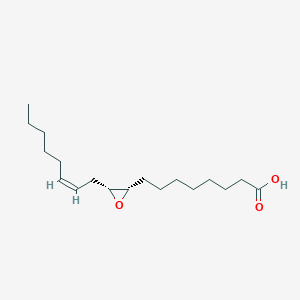

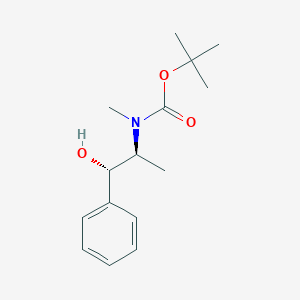
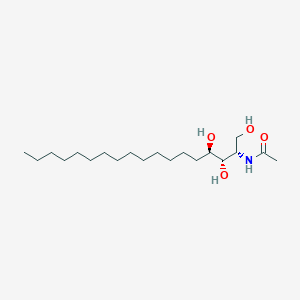
![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)
